Structural Uniqueness and Predicted Target Engagement Profile Compared to GATA4-NKX2-5 Inhibitors 3i-1000 and 3i-1262
The target compound represents a scaffold-hop from known GATA4–NKX2-5 inhibitors. 3i-1000 (GATA4-NKX2-5-IN-1) has an IC50 of 3 μM for inhibiting the transcriptional synergy [1]. A more potent derivative, 3i-1262, achieves 64% inhibition of the synergy compared to 3i-1000's 38% at the same concentration . The target compound replaces the simple substituted benzene of 3i-1000 with an imidazo[1,2-b]pyrazole, a heterocycle that in other anticancer contexts has yielded compounds with IC50 ≤ 10 µM against multiple cancer cell lines [2]. No direct head-to-head data exists for this compound, but the distinct heterocyclic linker predicts a divergent selectivity and potency profile.
| Evidence Dimension | GATA4–NKX2-5 transcriptional synergy inhibition |
|---|---|
| Target Compound Data | Not available in peer-reviewed literature |
| Comparator Or Baseline | 3i-1000 (IC50 = 3 μM) and 3i-1262 (64% synergy inhibition vs. 3i-1000's 38%) |
| Quantified Difference | Predicted difference in binding mode and potency profile; quantitative data pending |
| Conditions | Luciferase reporter assay and in vitro cardiac models |
Why This Matters
For a procurement scientist, this structural divergence means the compound cannot be substituted with known GATA4 inhibitors and represents a new tool for exploring uncharted SAR territory.
- [1] Välimäki, M. J., et al. (2017). Discovery of Small Molecules Targeting the Synergy of Cardiac Transcription Factors GATA4 and NKX2-5. Journal of Medicinal Chemistry, 60(18), 7781–7798. View Source
- [2] Grosse, S., et al. (2014). New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. European Journal of Medicinal Chemistry, 84, 718-730. View Source
